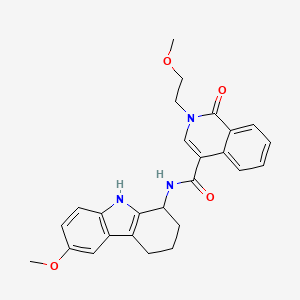![molecular formula C18H16N6O B12157670 N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12157670.png)
N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole ring substituted with a methyl group at the nitrogen atom and a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the tetrazole ring and finally the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different hydrogenation levels.
科学研究应用
Chemistry: In chemistry, N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions, receptor binding, and cellular processes. It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the mechanisms of biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry: The compound’s properties make it suitable for use in materials science, where it can be incorporated into polymers, coatings, and other materials to enhance their performance. Its stability and reactivity are advantageous in various industrial applications.
作用机制
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and influencing biological processes. The exact pathways and molecular interactions depend on the specific context and application, and further research is needed to fully understand its mechanism of action.
相似化合物的比较
- N-(1-methyl-1H-indol-3-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]propionamide
- N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]butyramide
Comparison: Compared to similar compounds, N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide stands out due to its specific substitution pattern and functional groups. These structural differences can lead to variations in reactivity, biological activity, and physical properties. For example, the presence of the acetamide group may enhance its solubility and stability compared to its propionamide and butyramide analogs.
属性
分子式 |
C18H16N6O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-(1-methylindol-4-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N6O/c1-23-10-9-15-16(3-2-4-17(15)23)20-18(25)11-13-5-7-14(8-6-13)24-12-19-21-22-24/h2-10,12H,11H2,1H3,(H,20,25) |
InChI 键 |
YMYHOECICRZZDC-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157587.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B12157588.png)

![2,4-dichloro-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzohydrazide](/img/structure/B12157604.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12157607.png)
![4-(4-fluorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12157617.png)
![N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12157624.png)
![4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12157627.png)
![(2Z)-6-[(2,4-dichlorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12157633.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12157650.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B12157659.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12157664.png)
![9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157668.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea](/img/structure/B12157677.png)
